molecular formula C19H11F4N3S B4824679 (Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile

Cat. No.: B4824679
M. Wt: 389.4 g/mol
InChI Key: GHQQVGIFHBVEDI-RAXLEYEMSA-N
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Description

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, and a trifluoromethyl aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the Trifluoromethyl Aniline Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the Enenitrile Group: This step might involve a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the aniline moiety.

    Reduction: Reduction reactions might target the nitrile group or the double bond in the enenitrile moiety.

    Substitution: The fluorophenyl and trifluoromethyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound could be studied for its ability to inhibit specific enzymes, making it a potential lead compound for drug development.

    Receptor Modulation: It might interact with biological receptors, influencing signaling pathways.

Medicine

    Drug Development:

    Diagnostics: Use in the development of diagnostic tools or imaging agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile would depend on its specific biological target. Generally, such compounds might:

    Bind to Enzymes: Inhibit their activity by blocking the active site or altering the enzyme’s conformation.

    Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

    Disrupt Cellular Pathways: Affect signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
  • (Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in the phenyl ring can significantly alter the compound’s electronic properties and biological activity.
  • Thiazole Ring : The thiazole ring is a common motif in many biologically active compounds, contributing to the compound’s stability and reactivity.

Properties

IUPAC Name

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F4N3S/c20-15-6-4-12(5-7-15)17-11-27-18(26-17)13(9-24)10-25-16-3-1-2-14(8-16)19(21,22)23/h1-8,10-11,25H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQQVGIFHBVEDI-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F4N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Reactant of Route 2
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(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Reactant of Route 3
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(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Reactant of Route 4
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Reactant of Route 5
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
Reactant of Route 6
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile

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